molecular formula C11H20N2O3 B8297623 tert-Butyl (1-acetylazetidin-3-yl)(methyl)carbamate

tert-Butyl (1-acetylazetidin-3-yl)(methyl)carbamate

Cat. No.: B8297623
M. Wt: 228.29 g/mol
InChI Key: OFMKXURXVIMTMC-UHFFFAOYSA-N
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Description

Tert-Butyl (1-acetylazetidin-3-yl)(methyl)carbamate is a useful research compound. Its molecular formula is C11H20N2O3 and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-(1-acetylazetidin-3-yl)-N-methylcarbamate

InChI

InChI=1S/C11H20N2O3/c1-8(14)13-6-9(7-13)12(5)10(15)16-11(2,3)4/h9H,6-7H2,1-5H3

InChI Key

OFMKXURXVIMTMC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl N-(1-benzhydrylazetidin-3-yl)-N-methylcarbamate (I-149) (0.40 g, 1.13 mmol) was dissolved methanol (20 ml), then 20% palladium hydroxide-carbon (containing about 50% water, 20 g) was added, followed by stirring at room temperature under hydrogen atmosphere for 15 hours, and the catalyst was removed by filtration. The solvent was evaporated away under reduced pressure, the resulting residue was dissolved in dichloromethane (10 ml), and triethylamine (0.20 ml, 3.44 mmol) and acetyl chloride (90.0 μl, 26 mmol) were added.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
90 μL
Type
reactant
Reaction Step Two
Name
palladium hydroxide carbon
Quantity
20 g
Type
catalyst
Reaction Step Three

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